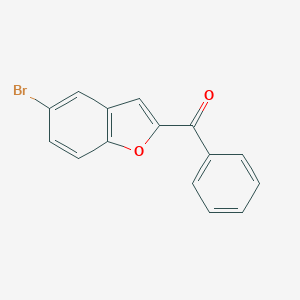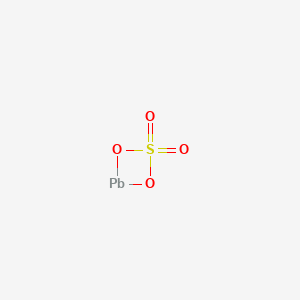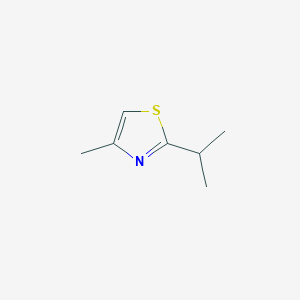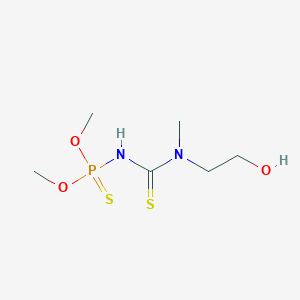
Phosphoramidothioic acid, (((2-hydroxyethyl)methylamino)thioxomethyl)-, O,O-dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidothioic acid, (((2-hydroxyethyl)methylamino)thioxomethyl)-, O,O-dimethyl ester, commonly known as DMTMM, is a widely used coupling reagent in organic synthesis. It is a highly efficient and versatile reagent that is used to activate carboxylic acids for the formation of amides, esters, and peptides. DMTMM has gained popularity due to its ease of use, high yield, and low toxicity.
Wirkmechanismus
DMTMM acts as a coupling agent by activating carboxylic acids through the formation of an intermediate acyl phosphate. The activated carboxylic acid then reacts with the amine to form an amide bond. DMTMM is highly efficient in this process due to the stabilization of the intermediate acyl phosphate by the thioxomethyl group.
Biochemische Und Physiologische Effekte
DMTMM has low toxicity and is generally considered safe for use in laboratory experiments. However, it is important to handle DMTMM with care as it can irritate the skin and eyes. DMTMM has no known biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
DMTMM has several advantages over other coupling reagents. It is highly efficient, selective, and easy to use. DMTMM also has a low toxicity profile, making it safe for use in laboratory experiments. However, DMTMM has some limitations. It is not suitable for the activation of carboxylic acids that contain acid-labile protecting groups. DMTMM is also not suitable for the formation of amides with hindered amines.
Zukünftige Richtungen
Future research on DMTMM could focus on the development of new coupling reagents with improved efficiency and selectivity. Other areas of research could include the application of DMTMM in the synthesis of complex peptides and proteins, as well as the development of new strategies for the activation of carboxylic acids. Additionally, research could focus on the use of DMTMM in drug discovery and protein engineering.
Synthesemethoden
DMTMM can be synthesized by reacting N,N-dimethylformamide dimethyl acetal (DMF-DMA) with phosphorus pentasulfide (P2S5) in the presence of 2-hydroxyethyl methylamine. The reaction yields DMTMM as a white crystalline solid with a melting point of 114-116°C.
Wissenschaftliche Forschungsanwendungen
DMTMM is widely used in peptide synthesis, drug discovery, and protein engineering. It is used to activate carboxylic acids for the formation of amides, esters, and peptides. DMTMM is also used as a coupling agent in the synthesis of polypeptides and proteins. It has been shown to be highly efficient and selective in the formation of peptide bonds.
Eigenschaften
CAS-Nummer |
17702-63-5 |
|---|---|
Produktname |
Phosphoramidothioic acid, (((2-hydroxyethyl)methylamino)thioxomethyl)-, O,O-dimethyl ester |
Molekularformel |
C6H15N2O3PS2 |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
3-dimethoxyphosphinothioyl-1-(2-hydroxyethyl)-1-methylthiourea |
InChI |
InChI=1S/C6H15N2O3PS2/c1-8(4-5-9)6(13)7-12(14,10-2)11-3/h9H,4-5H2,1-3H3,(H,7,13,14) |
InChI-Schlüssel |
HUSWYLCFUROMJM-UHFFFAOYSA-N |
Isomerische SMILES |
CN(CCO)C(=NP(=S)(OC)OC)S |
SMILES |
CN(CCO)C(=S)NP(=S)(OC)OC |
Kanonische SMILES |
CN(CCO)C(=S)NP(=S)(OC)OC |
Andere CAS-Nummern |
17702-63-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



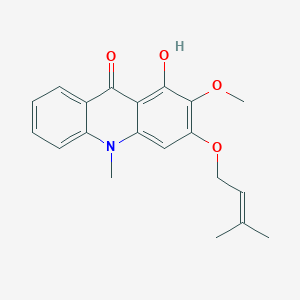
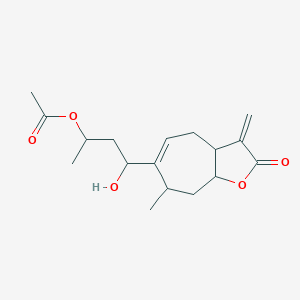
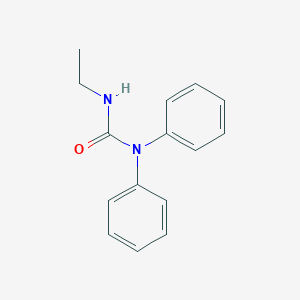

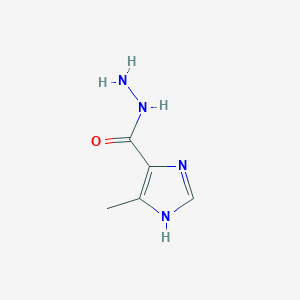
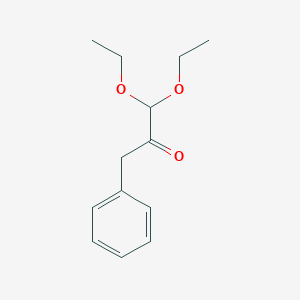
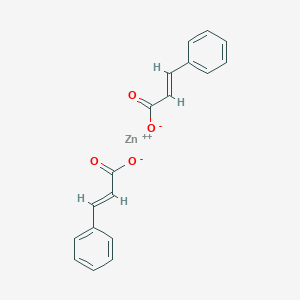
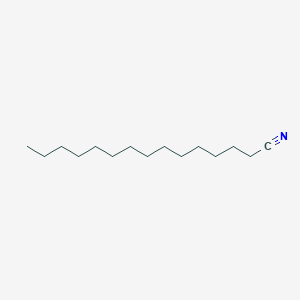
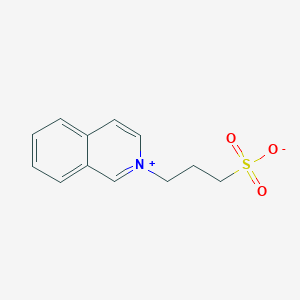
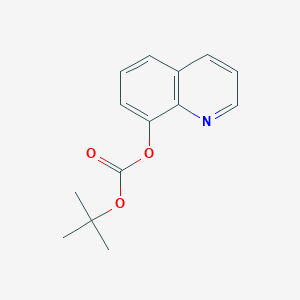
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
